molecular formula C16H13Cl2N5O2 B2701182 3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919012-42-3

3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2701182
CAS No.: 919012-42-3
M. Wt: 378.21
InChI Key: NZTUPVFDZZDXDU-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic tricyclic xanthine derivative offered for research purposes. This compound belongs to a class of annelated xanthines that are of significant interest in medicinal chemistry, particularly in the field of neuroscience. Related chemical structures have been extensively investigated as multi-target directed ligands (MTDLs) for the potential treatment of complex neurodegenerative diseases such as Parkinson's and Alzheimer's . This class of compounds is designed to act on multiple pathological targets simultaneously. Specifically, closely related analogues are potent antagonists of adenosine A 2A receptors (A 2A AR) and inhibitors of the enzyme monoamine oxidase B (MAO-B) . The blockade of A 2A receptors can enhance motor function and provide neuroprotective effects, while MAO-B inhibition elevates the levels of dopamine and other monoamine neurotransmitters in the brain and reduces the production of neurotoxic oxidative species . This dual mechanism of action represents a promising strategy for developing disease-modifying therapies, moving beyond mere symptomatic relief . Furthermore, some xanthine derivatives have also shown affinity for the 5-HT 1A serotonin receptor and demonstrated potential antidepressant-like activity in preclinical studies, indicating a broader spectrum of central nervous system activity . Researchers can utilize this compound as a key chemical tool for probing purinergic signaling pathways and for the development of novel therapeutic agents for neurological disorders. Its structure, featuring a 2,4-dichlorobenzyl group, is characteristic of derivatives optimized for high affinity at the aforementioned biological targets. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O2/c1-8-6-22-12-13(20-15(22)19-8)21(2)16(25)23(14(12)24)7-9-3-4-10(17)5-11(9)18/h3-6H,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTUPVFDZZDXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=C(C=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting with the preparation of the imidazo[2,1-f]purine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The dichlorobenzyl group is then introduced via nucleophilic substitution reactions, often using 2,4-dichlorobenzyl chloride as a reagent .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Impact of Substituents on Pharmacological Profiles

  • Chlorination Pattern: The target compound’s 2,4-dichlorobenzyl group may improve hydrophobic interactions with TGF-β compared to the mono-chloro analog (), though comparative binding data are lacking.
  • Fluorinated vs. Trifluoromethyl Groups : AZ-853 (2-fluorophenyl) and AZ-861 (3-trifluoromethylphenyl) demonstrate how electronegativity and steric bulk affect 5-HT1A receptor agonism. AZ-861’s trifluoromethyl group enhances receptor activation but introduces metabolic disturbances (e.g., lipid metabolism) .
  • Piperazinylalkyl Chains: Derivatives with piperazine-containing side chains (e.g., AZ-853, AZ-861) exhibit improved blood-brain barrier penetration, critical for CNS-targeted antidepressants.
  • Benzyl vs. Phenethyl Groups : The phenethyl-substituted derivative () shows how extended alkyl chains alter receptor selectivity, though its biological targets remain uncharacterized.

Physicochemical and Pharmacokinetic Properties

  • Melting Points and Stability : Derivatives with polar substituents (e.g., 8-(2-methoxyphenyl) in Compound 62) exhibit higher melting points (~364°C), suggesting robust crystalline structures but challenging synthesis .
  • Metabolic Stability : Fluorinated arylpiperazinylalkyl derivatives (e.g., AZ-853) show moderate metabolic stability in human liver microsomes, while dichlorobenzyl analogs may face faster clearance due to higher lipophilicity .

Research Findings and Clinical Implications

  • Antidepressant Derivatives : AZ-853 and AZ-861 highlight the trade-off between receptor potency (5-HT1A) and side effects (sedation, blood pressure changes). The target compound’s TGF-β focus avoids CNS-related liabilities but requires evaluation for peripheral toxicity .
  • Anticancer Agents : CB11 and the target compound both target growth pathways (PPARγ vs. TGF-β), but CB11’s smaller size (~353 Da) may favor broader tissue distribution .
  • Kinase Inhibitors : EphB4-inhibiting derivatives (e.g., ALTA_2) demonstrate that imidazopurine-2,4-diones can be tailored for enzyme inhibition via substituent optimization .

Biological Activity

3-(2,4-Dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

  • IUPAC Name : 2-[(2,4-dichlorophenyl)methyl]-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione
  • Molecular Formula : C16H13Cl2N5O2
  • Molecular Weight : 378.20 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its interaction with adenosine receptors and monoamine oxidases (MAOs), which are critical targets in neurodegenerative diseases and mood disorders.

  • Adenosine Receptor Modulation : The compound exhibits activity as an antagonist for adenosine receptors A1 and A2A. These receptors play a crucial role in neurotransmission and are implicated in conditions like Parkinson's and Alzheimer's disease .
  • Monoamine Oxidase Inhibition : It has been identified as a potent inhibitor of MAO-B, an enzyme involved in the metabolism of neurotransmitters such as dopamine. Inhibition of this enzyme can enhance dopaminergic signaling, making it a candidate for treating neurodegenerative disorders .

Case Studies and Experimental Data

Several studies have highlighted the biological effects of this compound:

  • Neuroprotective Effects : In vitro studies demonstrated that the compound protects neuronal cells from oxidative stress-induced damage by modulating adenosine receptor activity and reducing MAO levels .
  • Antidepressant Potential : A study indicated that derivatives of this compound exhibit antidepressant-like effects in animal models. Specifically, they showed significant activity in forced swim tests (FST), suggesting potential for treating depression .

Data Table: Biological Activity Summary

Biological Activity Effect Reference
Adenosine Receptor AntagonismModulates neurotransmission
MAO-B InhibitionEnhances dopaminergic signaling
NeuroprotectionProtects against oxidative stress
Antidepressant ActivitySignificant effects in FST

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